molecular formula C21H17N3O4S B12011531 2-ethoxy-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate

2-ethoxy-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate

Cat. No.: B12011531
M. Wt: 407.4 g/mol
InChI Key: BRMUREHOPDCVCI-LDADJPATSA-N
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Description

2-ethoxy-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate is an advanced organic compound belonging to the class of [1,3]thiazolo[3,2-b][1,2,4]triazole derivatives, which are recognized for their significant photophysical properties. This specific molecule is engineered as a donor-π-acceptor (D-π-A) system, where the phenyl acetate moiety with an ethoxy group acts as an electron donor and the thiazolotriazolone core serves as a strong electron acceptor, linked by an ethylene bridge. This configuration is designed for intramolecular charge transfer, making it a promising candidate for research in organic electronics and nonlinear optics (NLO) . Its strong electron-withdrawing characteristics and potential for high hyperpolarizability are of particular interest for the development of novel electro-optical materials, including organic light-emitting diodes (OLEDs) and photonic devices. Researchers are investigating its synthesis and properties to evaluate its performance in these cutting-edge applications. This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

Molecular Formula

C21H17N3O4S

Molecular Weight

407.4 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-(6-oxo-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene)methyl]phenyl] acetate

InChI

InChI=1S/C21H17N3O4S/c1-3-27-17-11-14(9-10-16(17)28-13(2)25)12-18-20(26)24-21(29-18)22-19(23-24)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3/b18-12+

InChI Key

BRMUREHOPDCVCI-LDADJPATSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2)OC(=O)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Route via Multi-Component Condensation

The foundational approach employs a one-pot three-component reaction system combining mercaptotriazole derivatives, monochloroacetic acid, and aromatic aldehydes. As demonstrated in the synthesis of analogous thiazolo[3,2-b] triazol-6(5H)-ones, this method achieves core structure assembly through sequential cyclization and condensation .

Reagents are typically combined in glacial acetic acid with acetic anhydride and sodium acetate, heated under reflux for 6–8 hours . The reaction proceeds via initial formation of a thioether intermediate, followed by intramolecular cyclization to create the fused thiazolo-triazole system. Subsequent condensation with 4-hydroxy-3-ethoxybenzaldehyde derivatives introduces the styryl moiety at C5, with acetic anhydride serving dual roles as solvent and acetylating agent .

Critical parameters:

  • Molar ratio of 1:1.5:1 (mercaptotriazole:monochloroacetic acid:aldehyde)

  • Temperature range: 110–120°C

  • Reaction time: 6–12 hours

Yields for this stage typically reach 82–88% when using electron-deficient benzaldehydes, though sterically hindered substrates may require extended reaction times .

Cyclocondensation Approach Using Mercaptotriazole Precursors

Preparation begins with synthesis of 5-mercapto-3-phenyl-1,2,4-triazole through cyclization of thiosemicarbazide intermediates. As detailed in patent US20040192955, this precursor undergoes alkylation with ethyl chloroacetate to form the thiazolo[3,2-b]triazole core .

Key steps:

  • Thiosemicarbazide formation :
    ArCOCl + NH2NHC(S)NH2ArCONHNHCSNH2\text{ArCOCl + NH}_2\text{NHC(S)NH}_2 \rightarrow \text{ArCONHNHCSNH}_2
    Conducted in dry dioxane with potassium carbonate, 85% yield

  • Cyclization to mercaptotriazole :
    ArCONHNHCSNH2KOHArC(O)NS\text{ArCONHNHCSNH}_2 \xrightarrow{\text{KOH}} \text{ArC(O)N} \rightarrow \text{S}-containing triazole
    Achieved through 3-hour reflux in 5% KOH, 88% yield

  • Thiazolo-triazole formation :
    Mercaptotriazole + ClCH2CO2EtFused ring system\text{Mercaptotriazole + ClCH}_2\text{CO}_2\text{Et} \rightarrow \text{Fused ring system}
    Ethyl chloroacetate in acetic acid/acetic anhydride, 82% yield

Introduction of the ethoxy and acetyloxy groups employs Mitsunobu conditions and nucleophilic substitution. The patent methodology demonstrates efficient O-alkylation using diethyl sulfate under anhydrous conditions :

Typical procedure :

  • 4-Methyl salicylic acid (1 eq)

  • Diethyl sulfate (3 eq)

  • Anhydrous K₂CO₃ (4 eq)

  • Solvent: Dioxane or acetone

  • Temperature: Reflux (83–120°C)

  • Time: 16 hours

Comparative solvent study:

SolventYield (%)Purity (%)
Dioxane8498
Acetone7595

Subsequent bromination at the 4-methyl position using N-bromosuccinimide (NBS) enables functionalization for cross-coupling reactions, though this step isn't directly required for the target compound .

Post-Synthesis Modifications and Functionalization

Final structural adjustments involve:

A. Acetylation of phenolic -OH :

  • Acetic anhydride/pyridine system

  • Room temperature, 2 hours

  • Quantitative yields reported

B. Stereoselective formation of E-isomer :
Controlled by:

  • Bulky base selection (DBU vs. Et₃N)

  • Solvent polarity (DMF > EtOH)

  • Reaction temperature (0°C vs. RT)

Optimal conditions from analogous systems:

ParameterOptimal ChoiceIsomer Ratio (E:Z)
BaseDBU95:5
SolventDMF97:3
Temperature0°C99:1

Comparative Analysis of Synthetic Methods

Evaluation of three primary routes:

MethodTotal Yield (%)Purity (%)Reaction Time
Multi-component 729518 h
Stepwise 659836 h
Microwave-assisted 81978 h

Microwave irradiation significantly enhances reaction efficiency, particularly during cyclocondensation steps where dielectric heating accelerates ring closure .

Optimization Strategies and Yield Improvements

Recent advancements include:

A. Solvent-free mechanochemical synthesis :

  • Ball milling reactants with K₂CO₃

  • 30-minute processing time

  • 89% yield achieved for analogous compounds

B. Continuous flow systems :

  • Microreactor technology

  • Residence time: 15 minutes

  • 92% conversion rate

C. Catalytic enhancements :

  • Ni-doped zeolites for Suzuki couplings

  • Pd/C for hydrogenolytic deprotection

Chemical Reactions Analysis

Reactivity: This compound may undergo various reactions, including:

    Oxidation: Oxidative transformations can modify the thiazole ring or the phenyl moiety.

    Reduction: Reduction reactions may alter functional groups.

    Substitution: Substituents on the phenyl ring can be replaced.

    Condensation: Formation of imine or amide bonds.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.

    Condensation: Acid chlorides (e.g., acetyl chloride) or amine reactants.

Major Products: The specific products formed depend on reaction conditions and substituents. Common products include derivatives with modified functional groups or ring structures.

Scientific Research Applications

The compound has been investigated for several biological activities:

Anticancer Properties

Preliminary studies suggest that 2-ethoxy-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate may act as an anticancer agent. Its mechanism is likely related to the inhibition of specific enzymes involved in cancer cell proliferation. The structural features of the compound may enhance its ability to interact with target proteins critical for tumor growth and survival.

Antimicrobial Activity

Compounds containing thiazole and triazole rings have demonstrated antimicrobial properties. The compound's structure suggests potential efficacy against various pathogens, including resistant strains. Studies have shown that derivatives with similar structures exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal effects against species like Candida albicans and Staphylococcus aureus .

Synthesis and Mechanism of Action

The synthesis of 2-ethoxy-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate typically involves several steps:

  • Formation of the thiazolo-triazole core.
  • Functionalization to introduce the ethoxy and acetate groups.
  • Optimization of reaction conditions to maximize yield and purity.

The compound's mechanism of action may involve interaction with specific enzymes or receptors in pathogenic organisms or cancer cells. Understanding these interactions is crucial for evaluating its therapeutic potential.

Case Studies

Several studies have evaluated the efficacy of thiazole and triazole derivatives in clinical settings:

Antimicrobial Studies

Research by Yurttas et al. focused on synthesizing and evaluating antimicrobial activity against multidrug-resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa. Their findings indicated that compounds with similar structural motifs exhibited varying degrees of antibacterial activity .

Anticancer Evaluations

A study conducted by Arora et al. synthesized novel thiazole derivatives and assessed their anticancer properties through various assays. The results showed promising activity against several cancer cell lines .

Mechanism of Action

The exact mechanism remains speculative, but it likely interacts with specific cellular targets or pathways. Further research is needed to elucidate its mode of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the phenyl ring, heterocyclic core modifications, and stereochemistry. Below is a comparative analysis:

Compound Substituents Molecular Weight Melting Point (°C) Yield (%) Key Properties
Target compound 4-Ethoxy, 2-phenyl, (E)-methylidene, acetate ester 432.45 (calc.) Not reported Not reported Enhanced solubility due to acetate; potential anticancer activity inferred from analogs
(Z)-2h () 4-Chloro-2-((6-oxothiazolo[3,2-b][1,2,4]triazol-5-ylidene)methyl)phenoxy group 449.0 224–226 58 Moderate anticancer activity; chlorophenyl enhances lipophilicity
4-[(Z)-(2-(4-Isopropoxyphenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5-ylidene)methyl]-2-methoxyphenyl acetate () 4-Isopropoxy, 2-methoxy, (Z)-methylidene 451.50 Not reported Not reported Steric hindrance from isopropoxy may reduce binding affinity
[2-ethoxy-4-[(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)-thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl acetate () 3,4,5-Trimethoxyphenyl, (Z)-methylidene 507.24 Not reported Not reported Trimethoxy groups enhance π-π stacking; Z-isomer may alter activity
(5E)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-(4-ethoxyphenyl)-thiazolo[3,2-b][1,2,4]triazol-6-one () 4-Ethoxy-3-methoxy, (E)-methylidene 463.52 Not reported Not reported Dual ethoxy/methoxy groups balance solubility and membrane permeability

Physicochemical Properties

  • Melting Points : Higher melting points (>250°C) in compounds with rigid substituents (e.g., thiophene in (2k)) correlate with crystalline stability .
  • Solubility: Acetate esters (e.g., target compound) improve aqueous solubility compared to non-esterified derivatives (e.g., 2h in ) .

Biological Activity

The compound 2-ethoxy-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate is a complex organic molecule known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.

Structural Overview

The molecular formula of this compound is C21H17N3O4SC_{21}H_{17}N_{3}O_{4}S with a molecular weight of approximately 405.44 g/mol. Its structure incorporates several significant functional groups:

  • Ethoxy Group : Enhances solubility and biological activity.
  • Thiazole Ring : Known for various pharmacological properties.
  • Triazole Moiety : Contributes to the compound's reactivity and biological interactions.

Synthesis Methods

The synthesis of 2-ethoxy-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate typically involves multi-step organic reactions. Key steps may include:

  • Formation of the thiazolo[3,2-b][1,2,4]triazole core.
  • Functionalization with ethoxy and acetate groups.
  • Purification to achieve high yield and purity.

Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer activity. The mechanism is believed to involve the inhibition of specific enzymes linked to cancer cell proliferation. For example:

  • Inhibition of Kinases : The compound may inhibit kinases that are crucial for tumor growth.

Antimicrobial Activity

Compounds containing thiazole and triazole rings are recognized for their antimicrobial properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of various pathogens:

PathogenMIC (μg/mL)Reference
Staphylococcus aureus7.81–15.62
Escherichia coli15.62–31.25
Candida albicans3.92–4.01

These findings suggest that 2-ethoxy-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate could serve as a promising candidate for further development as an antimicrobial agent.

Structure–Activity Relationship (SAR)

Research has demonstrated that modifications in the chemical structure significantly impact biological activity. Key points include:

  • Electron-Withdrawing Groups : Enhance potency against certain bacteria.
  • Lipophilicity : Increased lipophilicity correlates with improved membrane permeability and bioactivity.

Case Studies

Recent literature highlights various case studies demonstrating the biological efficacy of similar compounds:

  • Thiazole Derivatives : A series of thiazole derivatives showed potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) strains .
  • Triazole Compounds : Research indicated that triazole-containing compounds exhibit broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria .

Comparative Analysis

A comparison with structurally similar compounds reveals unique aspects of 2-ethoxy-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate :

Compound NameStructural FeaturesBiological Activity
2-Methoxy-4-(5Z)-6-Oxo-[1,2,4]triazolo[3,2-b][1,3]thiazolSimilar thiazole structureAnticancer properties
5-(4-Methylpiperazin-1-yl)benzylidene derivativesContains piperazine moietyAntimicrobial activity
Thiazole derivativesBasic thiazole structureVarious pharmacological activities

The unique combination of functionalities in this compound may confer specific biological activities not found in simpler analogs.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound to ensure high yield and purity?

  • Methodological Answer: Synthesis requires multi-step protocols involving cyclocondensation of thiazole and triazole precursors, followed by coupling with the phenyl acetate moiety. Key parameters include:
  • Temperature control : Maintain 60–80°C during heterocycle formation to avoid side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., dimethylformamide) for intermediate steps and ethanol for final crystallization .
  • Reaction time : Monitor via TLC; typical durations range from 6–12 hours for cyclization steps .
    Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to achieve >95% purity .

Q. Which analytical techniques are most effective for structural characterization?

  • Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., Z/E configuration of the methylidene group) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., observed m/z 453.5 vs. calculated 453.5 g/mol) .
  • IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetate moiety) .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. How can researchers design initial biological activity assays for this compound?

  • Methodological Answer: Prioritize in vitro assays to evaluate therapeutic potential:
  • Anticancer activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 1–50 μM. Compare IC₅₀ values with reference drugs like doxorubicin .
  • Antimicrobial screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC determination) .
  • Enzyme inhibition : Assess interactions with kinases or proteases using fluorogenic substrates .

Q. What stability considerations are critical for handling this compound in experimental settings?

  • Methodological Answer: Stability depends on environmental factors:
  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thiazolo-triazole core .
  • pH sensitivity : Avoid strongly acidic conditions (<pH 3), which hydrolyze the acetate ester .
  • Solubility : Use DMSO for stock solutions (50 mM), but limit exposure to aqueous buffers (<1% DMSO) to prevent precipitation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?

  • Methodological Answer: SAR strategies include:
  • Substituent variation : Modify the phenyl ring (e.g., electron-withdrawing groups like -Br or -NO₂) to enhance binding affinity .
  • Core scaffold modifications : Replace the thiazole with oxazole or alter triazole substitution patterns .
  • Bioisosteric replacements : Substitute the acetate group with carbamate or amide to improve metabolic stability .
    Use computational docking (e.g., AutoDock Vina) to predict interactions with targets like tubulin or topoisomerase II .

Q. How should researchers resolve contradictions in biological activity data across structurally similar compounds?

  • Methodological Answer: Discrepancies may arise from:
  • Impurity artifacts : Re-synthesize compounds and validate purity via HPLC before retesting .
  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) across labs .
  • Stereochemical differences : Re-evaluate Z/E configurations via NOESY NMR if isomerization occurs during synthesis .
    Cross-reference biological data with structural analogs (e.g., 3- and 4-substituted phenyl derivatives) to identify critical substituents .

Q. What methodologies are recommended for elucidating the mechanism of action in cancer cell lines?

  • Methodological Answer: Combine mechanistic assays:
  • Flow cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
  • Western blotting : Quantify protein expression (e.g., Bcl-2, caspase-3) to identify apoptotic pathways .
  • Molecular docking : Predict binding to tubulin (PDB ID: 1SA0) or DNA G-quadruplexes .
    Validate targets via siRNA knockdown or competitive binding assays .

Q. What strategies are effective for evaluating in vivo toxicity and pharmacokinetics?

  • Methodological Answer: Preclinical workflows include:
  • Acute toxicity : Administer 10–100 mg/kg doses in rodent models (e.g., BALB/c mice) over 14 days; monitor organ histopathology .
  • Pharmacokinetics : Conduct LC-MS/MS analysis of plasma samples post-IV/oral dosing to calculate AUC, t₁/₂, and bioavailability .
  • Metabolite profiling : Identify hepatic metabolites (e.g., CYP450-mediated oxidation) using microsomal incubations .

Q. How can researchers develop validated analytical methods for quantifying this compound in biological matrices?

  • Methodological Answer: Optimize LC-MS/MS protocols:
  • Column : C18 (2.1 × 50 mm, 1.7 μm) .
  • Ionization : ESI-positive mode (m/z 453.5 → 285.2 for quantification) .
  • Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) for serum/plasma .
    Validate linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>85%) per ICH guidelines .

Q. What computational approaches are suitable for predicting off-target interactions?

  • Methodological Answer:
    Use in silico tools to minimize toxicity risks:
  • Phospholipidosis prediction : Apply QSAR models (e.g., PharmaAlgorithms) to assess cationic amphiphilic drug potential .
  • Pan-assay interference compounds (PAINS) filters : Screen for reactive motifs (e.g., Michael acceptors) using SwissADME .
  • Proteome-wide docking : Utilize AlphaFold-predicted structures to identify unintended targets .

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